2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride
Overview
Description
2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride is a useful research compound. Its molecular formula is C16H21Cl2NO4 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0847635 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been explored in the context of various chemical reactions and synthetic processes. For instance, it has been used in the Curtius rearrangement where methyl (diethoxyphosphorylmethyl)furoates undergo selective hydrolysis and subsequent conversion into furoyl azides. These azides then rearrange to form stable methyl urethanes, indicating the compound's utility in synthesizing structurally complex molecules (Pevzner, 2011).
Metabolic Studies
Though not directly related to the specified compound, studies on metabolic pathways of structurally related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), offer insights into potential metabolic reactions. These studies reveal multiple pathways leading to various metabolites, suggesting the complex metabolic fate of structurally similar compounds in biological systems (Kanamori et al., 2002).
Enzymatic Catalysis
Research into enzymatic catalysis shows the application of compounds in promoting hydrolysis reactions. A study involving a dinuclear Zn(II) complex demonstrates enzyme-like acceleration in the hydrolysis of DNA model compounds, highlighting the potential for such chemicals in biochemistry and molecular biology applications (Liu et al., 2008).
Organic Synthesis
The synthesis of Schiff and Mannich bases from isatin derivatives, involving reactions with compounds bearing resemblance to the one , underscores their importance in creating pharmacologically active molecules. These reactions pave the way for developing new therapeutic agents and exploring their biological activities (Bekircan & Bektaş, 2008).
Antibacterial Activities
Investigations into the antibacterial activities of novel compounds, including those structurally related to 2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride, contribute to the development of new antimicrobial agents. Such studies are crucial for addressing the growing concern of antibiotic resistance and finding effective treatments against various bacterial infections (Sah et al., 2014).
Properties
IUPAC Name |
2-[2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethoxy]ethanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4.ClH/c1-20-16-4-2-12(10-14(16)17)15-5-3-13(22-15)11-18-6-8-21-9-7-19;/h2-5,10,18-19H,6-9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARKEDKDDMQUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCOCCO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.